molecular formula C15H23BrN2O2 B275909 N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Katalognummer B275909
Molekulargewicht: 343.26 g/mol
InChI-Schlüssel: CGEFIPYBZUEKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has been the subject of scientific research in recent years. It has been synthesized using various methods and has shown potential in various applications, including as a therapeutic agent for certain diseases.

Wirkmechanismus

The mechanism of action of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-A, N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine have been investigated in various in vitro and in vivo models. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, and to have anxiolytic and antidepressant effects. Additionally, it has been shown to inhibit the growth of cancer cells and to protect against neurotoxicity in Alzheimer's disease models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments include its potential therapeutic effects for various diseases, its ability to inhibit MAO-A, and its demonstrated ability to increase the levels of neurotransmitters in the brain. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for more efficient synthesis methods.

Zukünftige Richtungen

For research on N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine include investigating its potential therapeutic effects for other diseases, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to develop more efficient synthesis methods. Finally, the potential for N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine to be used in combination with other therapeutic agents should also be explored.

Synthesemethoden

The synthesis of N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been achieved using various methods. One such method involves the reaction of 3-bromo-4-ethoxybenzyl chloride with morpholine in the presence of a base, followed by the addition of ethylenediamine and subsequent reduction with sodium borohydride. Another method involves the reaction of 3-bromo-4-ethoxybenzaldehyde with morpholine in the presence of a base, followed by reduction with sodium borohydride and subsequent reaction with ethylenediamine. Both methods have been successful in synthesizing N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine.

Wissenschaftliche Forschungsanwendungen

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various scientific research applications. One such application is as a therapeutic agent for certain diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to protect against neurotoxicity in Alzheimer's disease models. Additionally, it has been investigated as a potential treatment for depression and anxiety disorders.

Eigenschaften

Produktname

N-(3-bromo-4-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Molekularformel

C15H23BrN2O2

Molekulargewicht

343.26 g/mol

IUPAC-Name

N-[(3-bromo-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H23BrN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3

InChI-Schlüssel

CGEFIPYBZUEKFO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br

Kanonische SMILES

CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.